4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol
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Overview
Description
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a chlorinated phenyl group attached to a butynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and hydrazine hydrate (N2H4·H2O) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl azide
- 4-Chlorophenyl isothiocyanate
- 4-Chlorothiophenol
Uniqueness
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a chlorinated phenyl group with a butynol structure makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
InChI Key |
RKKBVTMMZKMCHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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